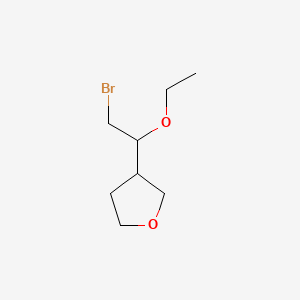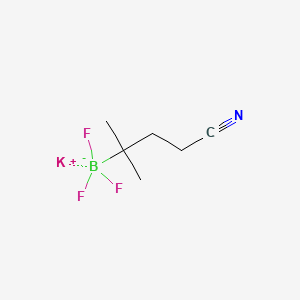
1-(4-Bromo-2-thienyl)cyclopropanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-bromothiophen-2-yl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a bromothiophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophenyl group. Common synthetic routes include:
Cyclopropanation: Starting with a suitable alkene, cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Bromothiophenyl Introduction: The bromothiophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate bromothiophenyl precursors.
Industrial Production Methods: Industrial production of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(4-bromothiophen-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromothiophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities or cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The bromothiophenyl group may interact with biological macromolecules, influencing their function. The cyclopropyl group can introduce strain into the molecular structure, affecting its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
- [1-(4-bromophenyl)cyclopropyl]methanol
- [1-(4-chlorothiophen-2-yl)cyclopropyl]methanol
- [1-(4-methylthiophen-2-yl)cyclopropyl]methanol
Comparison:
- Structural Differences: The presence of different substituents (bromine, chlorine, methyl) on the thiophenyl group.
- Reactivity: Variations in reactivity due to the electronic effects of the substituents.
- Applications: Differences in applications based on the unique properties imparted by the substituents.
Eigenschaften
Molekularformel |
C8H9BrOS |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrOS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4,10H,1-2,5H2 |
InChI-Schlüssel |
VMWIBQPLCHYRCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

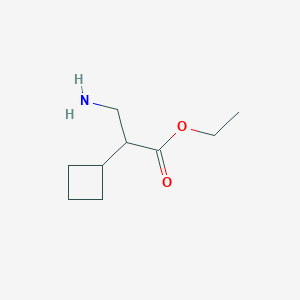
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)

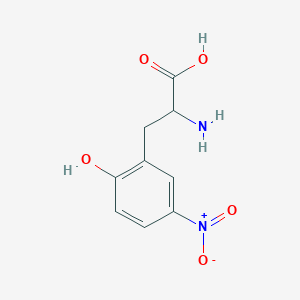
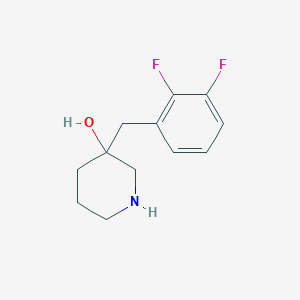

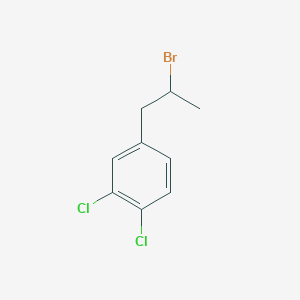
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)

